Cas no 2228571-49-9 ((2-chloro-4-methoxyphenyl)methanesulfonamide)

(2-Chloro-4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative featuring a chloro-methoxy-substituted phenyl ring, which enhances its reactivity and potential utility in synthetic organic chemistry. The compound’s structure, combining a sulfonamide group with aromatic substitution, makes it a versatile intermediate for pharmaceutical and agrochemical applications. Its electron-withdrawing and donating substituents allow for selective functionalization, facilitating the synthesis of complex molecules. The sulfonamide moiety provides stability while enabling further derivatization, making it valuable in medicinal chemistry for drug discovery. High purity and well-defined chemical properties ensure consistent performance in research and industrial processes. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and structural flexibility.
(2-chloro-4-methoxyphenyl)methanesulfonamide structure
2228571-49-9 structure
商品名:(2-chloro-4-methoxyphenyl)methanesulfonamide
CAS番号:2228571-49-9
MF:C8H10ClNO3S
メガワット:235.687900066376
CID:6406537
PubChem ID:165882595

(2-chloro-4-methoxyphenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • (2-chloro-4-methoxyphenyl)methanesulfonamide
    • 2228571-49-9
    • EN300-1990730
    • インチ: 1S/C8H10ClNO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
    • InChIKey: SJXKYVGNRMOCCT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CS(N)(=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 235.0069920g/mol
  • どういたいしつりょう: 235.0069920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 77.8Ų

(2-chloro-4-methoxyphenyl)methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1990730-1.0g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
1g
$986.0 2023-05-26
Enamine
EN300-1990730-0.5g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
0.5g
$946.0 2023-09-16
Enamine
EN300-1990730-5.0g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
5g
$2858.0 2023-05-26
Enamine
EN300-1990730-0.05g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
0.05g
$827.0 2023-09-16
Enamine
EN300-1990730-5g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
5g
$2858.0 2023-09-16
Enamine
EN300-1990730-10.0g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
10g
$4236.0 2023-05-26
Enamine
EN300-1990730-2.5g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
2.5g
$1931.0 2023-09-16
Enamine
EN300-1990730-10g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
10g
$4236.0 2023-09-16
Enamine
EN300-1990730-0.1g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
0.1g
$867.0 2023-09-16
Enamine
EN300-1990730-0.25g
(2-chloro-4-methoxyphenyl)methanesulfonamide
2228571-49-9
0.25g
$906.0 2023-09-16

(2-chloro-4-methoxyphenyl)methanesulfonamide 関連文献

(2-chloro-4-methoxyphenyl)methanesulfonamideに関する追加情報

Introduction to (2-chloro-4-methoxyphenyl)methanesulfonamide (CAS No. 2228571-49-9)

(2-chloro-4-methoxyphenyl)methanesulfonamide, with the CAS number 2228571-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and agrochemicals.

The molecular structure of (2-chloro-4-methoxyphenyl)methanesulfonamide consists of a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position, linked to a methanesulfonyl amide moiety. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

In recent years, there has been growing interest in exploring the pharmacological properties of (2-chloro-4-methoxyphenyl)methanesulfonamide. Research studies have indicated that this compound may possess inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. For instance, preliminary investigations have suggested that it could interfere with the activity of enzymes involved in cancer cell proliferation and inflammation. These findings have prompted further investigation into its potential as a lead compound for drug discovery.

The synthesis of (2-chloro-4-methoxyphenyl)methanesulfonamide involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The chloromethanesulfonyl chloride reacts with an amine derivative to form the desired sulfonyl amide product. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications.

The chemical stability and solubility profile of (2-chloro-4-methoxyphenyl)methanesulfonamide are critical factors that influence its practical utility. Studies have demonstrated that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Solubility experiments have shown that it is more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in solution-based assays and formulations.

One of the most compelling aspects of (2-chloro-4-methoxyphenyl)methanesulfonamide is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to design derivatives with enhanced biological activity. For example, modifications at the amide moiety or introduction of additional functional groups have led to compounds with improved selectivity and potency. These derivatives are being evaluated in preclinical studies to assess their therapeutic potential.

The role of computational chemistry in understanding the behavior of (2-chloro-4-methoxyphenyl)methanesulfonamide cannot be overstated. Molecular modeling techniques have been used to predict binding interactions with biological targets, providing insights into its mechanism of action. These simulations help guide experimental design by identifying key residues involved in binding and optimizing drug-like properties such as lipophilicity and metabolic stability.

In conclusion, (2-chloro-4-methoxyphenyl)methanesulfonamide (CAS No. 2228571-49-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features, coupled with emerging findings on its biological activity, position it as a valuable candidate for further development. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.

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